N-(4-methoxyphenyl)-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7400^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a thia-diazatricyclo ring system, and a carboxamide functional group
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core thia-diazatricyclo ring system, followed by the introduction of the methoxyphenyl group and the carboxamide functionality. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to achieve high efficiency and scalability .
Chemical Reactions Analysis
N-(4-methoxyphenyl)-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines
Scientific Research Applications
N-(4-methoxyphenyl)-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an inhibitor of enzymes such as EGFR and VEGFR-2, which are involved in cancer progression.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in studies involving molecular docking and dynamic simulations to understand its interactions with biological targets
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide involves its interaction with specific molecular targets. For instance, it binds to the active sites of EGFR and VEGFR-2, inhibiting their activity and thereby blocking the signaling pathways that promote cancer cell proliferation and survival. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function .
Comparison with Similar Compounds
N-(4-methoxyphenyl)-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide can be compared with other similar compounds such as:
2-Hydroxy-4-methoxybenzophenone: This compound is used as a UV absorber in sunscreens and has a simpler structure compared to the thia-diazatricyclo system.
Substituted 5-(4-Methoxyphenyl)-1H-indoles: These compounds share the methoxyphenyl group and have been studied for their biological activities, including enzyme inhibition.
4-Methoxyphenylboronic acid: This compound is used in organic synthesis and has applications in materials science.
The uniqueness of this compound lies in its complex ring system and its potential for targeted therapeutic applications.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-11-3-8-16-21-18-14(19(24)22(16)10-11)9-15(26-18)17(23)20-12-4-6-13(25-2)7-5-12/h3-10H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAZNYSDSWXSOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC=C(C=C4)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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